molecular formula C23H19NO3 B2564216 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione CAS No. 620931-78-4

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

Cat. No. B2564216
M. Wt: 357.409
InChI Key: BVNAICZJLNJJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, substituted with a methyl group at the 5-position and a dione group at the 2,3-positions. The 1-position of the indoline ring is substituted with a benzyl group, which in turn is substituted with a benzyloxy group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring, the introduction of the dione group, and the attachment of the benzyloxybenzyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline ring, the dione group, and the benzyloxybenzyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indoline ring, the dione group, and the benzyloxybenzyl group could all potentially participate in chemical reactions. For example, the dione group could undergo reduction reactions, and the benzyloxybenzyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthetic Scaffolds and Biological Activity

Compounds such as 2,4-thiazolidinediones and imidazolidine-2,4-diones are explored for their medicinal chemistry applications due to their versatility as synthetic scaffolds. These compounds are investigated for their potential as inhibitors, showing activity against specific targets such as PTP 1B, which plays a role in insulin resistance and T2DM. For instance, a study highlighted the optimization of the TZD scaffold to design potent PTP 1B inhibitors, suggesting that similar structural manipulations in compounds like "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" could offer targeted therapeutic potentials (Verma et al., 2019).

Antimicrobial Applications

Research on monoterpenes like p-Cymene demonstrates the antimicrobial efficacy of compounds found in various plant species, highlighting the potential of naturally derived or structurally similar compounds to serve as antimicrobial agents. This suggests that compounds with specific functional groups or structural frameworks may exhibit similar bioactivities, indicating a possible application area for "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" in antimicrobial resistance studies or as a functional moiety in biomaterials and nanomaterials aimed at healthcare applications (Marchese et al., 2017).

Pharmacological Potential

The investigation into sultone derivatives, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, showcases the exploration of unique chemical structures for their pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties. This reinforces the importance of structural exploration within medicinal chemistry to uncover novel therapeutic agents, suggesting that derivatives of "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" may also hold untapped biological activities worth exploring (Hryhoriv et al., 2021).

Supramolecular Chemistry and Nanotechnology

The versatility of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, due to their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding, points to the significance of structural design in developing materials with specific functionalities. This suggests a potential route for "1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione" in forming novel supramolecular structures or materials with unique properties for applications in nanotechnology, polymer processing, or biomedical fields (Cantekin et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is flammable, it could pose a fire risk. If it is toxic or corrosive, it could pose health risks if ingested, inhaled, or in contact with the skin .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its reactivity, and its potential applications. For example, it could be investigated for use in pharmaceuticals, in materials science, or in other areas of chemistry .

properties

IUPAC Name

5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAICZJLNJJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione

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